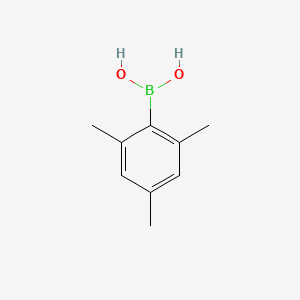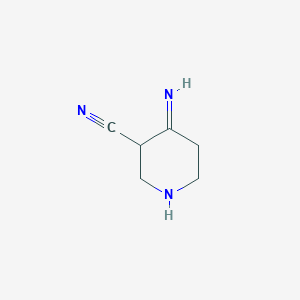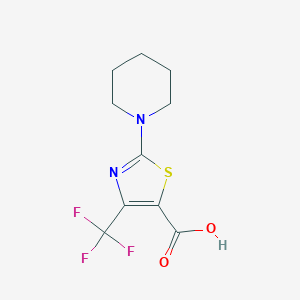![molecular formula C22H22F3NO3 B1346536 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone CAS No. 898758-14-0](/img/structure/B1346536.png)
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone
Vue d'ensemble
Description
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone, also known as 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-TFMBP, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of the family of benzophenones, which are characterized by their ability to interact with proteins and other biomolecules. 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-TFMBP has been studied for its potential use in a variety of therapeutic applications, including cancer therapy, drug delivery, and gene therapy.5]decyl)methyl]-4-TFMBP.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone' involves the reaction of a benzophenone derivative with a spirocyclic amine containing a 1,4-dioxane ring. The reaction is expected to proceed through a nucleophilic addition-elimination mechanism, followed by a Friedel-Crafts acylation reaction to introduce the trifluoromethyl group.
Starting Materials
4-hydroxy-4'-trifluoromethylbenzophenone, 8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methylamine, Acetyl chloride, Aluminum chloride, Methanol, Chloroform
Reaction
Step 1: Dissolve 4-hydroxy-4'-trifluoromethylbenzophenone (1.0 equiv) and 8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours., Step 2: Add acetyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 6 hours., Step 3: Quench the reaction by adding water and extract the product with chloroform., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Dissolve the crude product in chloroform and add aluminum chloride (1.2 equiv)., Step 6: Stir the mixture at room temperature for 6 hours and quench the reaction by adding water., Step 7: Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the solution under reduced pressure to obtain the final product.
Applications De Recherche Scientifique
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential therapeutic agent for cancer therapy, drug delivery, and gene therapy. In addition, it has been studied for its potential use as a chemical tool in biochemistry and molecular biology research. It has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules.
Mécanisme D'action
The mechanism of action of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP is not fully understood. However, it is believed to interact with proteins and other biomolecules through a combination of hydrophobic and electrostatic interactions. It has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP are not fully understood. However, it has been shown to interact with proteins and other biomolecules, and it has been used to study the structure and function of these molecules. In addition, it has been studied for its potential use as a therapeutic agent for cancer therapy, drug delivery, and gene therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP in laboratory experiments include its ease of synthesis, its ability to interact with proteins and other biomolecules, and its potential use as a therapeutic agent. However, there are also some limitations to its use in laboratory experiments. These include its relatively low solubility in aqueous solutions and its instability in the presence of light and oxygen.
Orientations Futures
There are a number of potential future directions for the use of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone[8-(1,4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneDioxa-8-azaspiro[4.5]decyl)methyl]-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenoneTFMBP. These include further research into its potential use as a therapeutic agent for cancer therapy, drug delivery, and gene therapy, as well as its potential use as a chemical tool in biochemistry and molecular biology research. In addition, further research could be conducted into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-5-18(6-8-19)20(27)17-3-1-16(2-4-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBAEOQJLCKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642873 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone | |
CAS RN |
898758-14-0 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



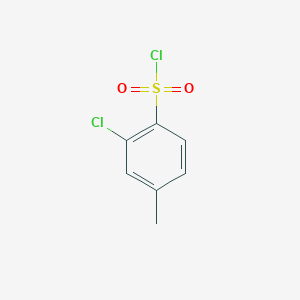
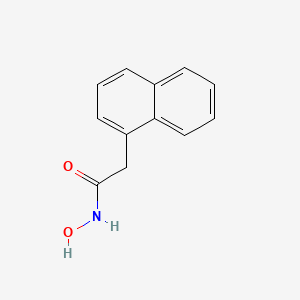
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
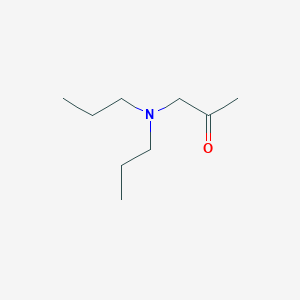
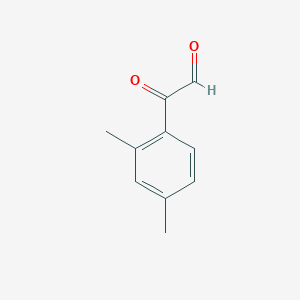

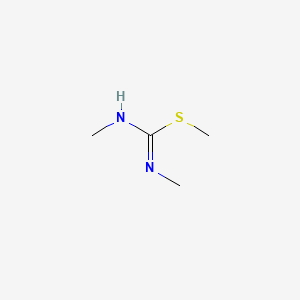
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
